molecular formula C5H4ClN5 B1208903 8-chloro-7H-purin-6-amine CAS No. 28128-28-1

8-chloro-7H-purin-6-amine

Cat. No.: B1208903
CAS No.: 28128-28-1
M. Wt: 169.57 g/mol
InChI Key: FBVALAOQISRDRY-UHFFFAOYSA-N
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Description

It has the molecular formula C5H4ClN5 and a molecular weight of 169.57 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-7H-purin-6-amine typically involves the chlorination of adenine derivatives. One common method is the reaction of adenine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, leading to the substitution of a chlorine atom at the 8-position of the purine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

8-chloro-7H-purin-6-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amino derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted purines, depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxo and amino derivatives of the original compound.

Scientific Research Applications

8-chloro-7H-purin-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential role in DNA and RNA interactions, given its structural similarity to adenine.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with nucleic acid metabolism.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 8-chloro-7H-purin-6-amine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The compound targets enzymes involved in DNA and RNA synthesis, leading to the inhibition of cell proliferation . This makes it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-chloropurine: Another chlorinated purine derivative with similar structural features.

    6-chloro-9H-purin-2-amine: A compound with a chlorine atom at a different position on the purine ring.

Uniqueness

8-chloro-7H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-chloro-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVALAOQISRDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N=C(N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344585
Record name 8-chloro-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28128-28-1
Record name 28128-28-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-chloro-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of adenosine (2.67 g, 10 mmol) in DMA/HCl (0.5M, 45 mL) was added m-chloroperoxybenzoic acid (MCPBA, 3.22 g, 16 mmol 87%) and stirred at room temperature for 2.5 h. An additional portion of MCPBA (0.9 g, 5 mmol) was added and stirring continued for another 1 h. Toluene (50 mL) was added to the reaction mixture and the solvents evaporated at 60° C. under vacuo to dryness. The residue was dissolved in water (50 mL) and extracted with ether (3×50 mL). The pH of the aqueous phase was adjusted to 5 with 2N NaOH and then diluted with EtOH (100 mL). The solution was stored in the refrigerator overnight. The light yellow solid that separated was collected, washed with cold EtOH (2×25 mL) and dried to give 1.44 g (85.2%) of 1: mp 305°-310° C. (dec.) [Lit. mp>300° C. (dec.)]: IR (KBr): 630 (C-C1), 3100-3300 (NH2) cm-1 : UV: λmax (pH 1) 262 nm (ε 8,700): λmax (pH 7) 268 nm (ε 7,900): λmax (pH 11) 269 nm (ε 8,300): 1H NMR (Me2SO-d6): δ 7.48 (br s, 2, NH2), 8.10 (s, 1, C2H) and 13.60 (br s, 1, N9H).
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step One
Name
DMA HCl
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Yield
85.2%

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